Cas no 99132-99-7 (dehydrobruceantinol)

Dehydrobruceantinol is a bioactive quassinoid compound derived from plants of the Simaroubaceae family, notably the genus Brucea. It exhibits notable pharmacological properties, including anti-inflammatory, antitumor, and antiparasitic activities. Structurally characterized by a tetracyclic triterpenoid framework, dehydrobruceantinol interacts with cellular pathways such as NF-κB and STAT3, making it a subject of interest in oncology research. Its mechanism of action involves inhibition of proliferation and induction of apoptosis in malignant cells. The compound’s stability and selectivity enhance its potential as a lead molecule for therapeutic development. Analytical methods, including HPLC and LC-MS, are employed to ensure purity and reproducibility in research applications.
dehydrobruceantinol structure
dehydrobruceantinol structure
商品名:dehydrobruceantinol
CAS番号:99132-99-7
MF:C30H36O13
メガワット:604.599
CID:2054978
PubChem ID:54604632

dehydrobruceantinol 化学的及び物理的性質

名前と識別子

    • dehydrobruceantinol
    • NSC-330518
    • CS-0112731
    • methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
    • (+)-Dehydrobruceantinol
    • AKOS040761589
    • HY-135421
    • Picrasa-1, 15-[[4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-/2,11,12-trihydroxy-3,16-dioxo-, methyl ester, [11.beta.,12.alpha.,15.beta.(E)]-
    • 99132-99-7
    • NSC330518
    • インチ: InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1
    • InChIKey: MJOFLSVJDZIFKV-UUTDASJCSA-N
    • ほほえんだ: CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 604.21559120g/mol
  • どういたいしつりょう: 604.21559120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 13
  • 重原子数: 43
  • 回転可能化学結合数: 8
  • 複雑さ: 1420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 192Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 802.5±65.0 °C at 760 mmHg
  • フラッシュポイント: 259.5±27.8 °C
  • じょうきあつ: 0.0±6.4 mmHg at 25°C

dehydrobruceantinol セキュリティ情報

dehydrobruceantinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3796-5 mg
Dehydrobruceantinol
99132-99-7 98%
5mg
¥ 4,890 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3796-1 mg
Dehydrobruceantinol
99132-99-7
1mg
¥3475.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D85160-5mg
dehydrobruceantinol
99132-99-7 ,98.0%
5mg
¥6880.0 2023-09-08
TargetMol Chemicals
TN3796-1 mL * 10 mM (in DMSO)
Dehydrobruceantinol
99132-99-7 98%
1 mL * 10 mM (in DMSO)
¥ 7430 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D85160-5 mg
dehydrobruceantinol
99132-99-7
5mg
¥6880.0 2021-09-09
TargetMol Chemicals
TN3796-5mg
Dehydrobruceantinol
99132-99-7
5mg
¥ 4890 2024-07-20
TargetMol Chemicals
TN3796-1 ml * 10 mm
Dehydrobruceantinol
99132-99-7
1 ml * 10 mm
¥ 7430 2024-07-20

dehydrobruceantinol 関連文献

dehydrobruceantinolに関する追加情報

Recent Advances in the Study of Dehydrobruceantinol (CAS: 99132-99-7): A Promising Compound in Chemical Biology and Medicine

Dehydrobruceantinol (CAS: 99132-99-7) is a naturally occurring quassinoid compound derived from the Brucea species, particularly Brucea javanica. This compound has garnered significant attention in recent years due to its potent biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties. The unique chemical structure of dehydrobruceantinol, characterized by its triterpenoid skeleton and oxygenated functional groups, makes it a valuable candidate for further pharmacological exploration. This research brief aims to summarize the latest findings on dehydrobruceantinol, focusing on its mechanisms of action, therapeutic potential, and recent advancements in its synthesis and application.

Recent studies have elucidated the molecular mechanisms underlying the anti-cancer effects of dehydrobruceantinol. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that dehydrobruceantinol inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancers, by targeting the PI3K/AKT/mTOR signaling pathway. The compound was shown to induce apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent. Furthermore, in vitro and in vivo studies revealed that dehydrobruceantinol exhibits synergistic effects when combined with conventional chemotherapy drugs, such as cisplatin and doxorubicin, suggesting its utility in combination therapies.

In addition to its anti-cancer properties, dehydrobruceantinol has shown promise in the treatment of parasitic infections. A study in the journal Antimicrobial Agents and Chemotherapy (2022) reported that dehydrobruceantinol exhibits potent activity against Plasmodium falciparum, the causative agent of malaria. The compound was found to disrupt the parasite's mitochondrial function, leading to a significant reduction in parasite load. These findings position dehydrobruceantinol as a potential lead compound for the development of novel anti-malarial drugs, particularly in the context of rising drug resistance to existing therapies.

Advances in the synthetic chemistry of dehydrobruceantinol have also been a focal point of recent research. A breakthrough study in Organic Letters (2023) described a novel semi-synthetic route to produce dehydrobruceantinol with improved yield and purity. This method involves the selective oxidation of bruceantin, a related quassinoid, followed by a series of stereoselective reductions. The development of efficient synthetic protocols is crucial for scaling up production and facilitating further pharmacological studies. Additionally, computational modeling and structure-activity relationship (SAR) studies have provided insights into the key structural features of dehydrobruceantinol that contribute to its bioactivity, paving the way for the design of analogs with enhanced therapeutic profiles.

Despite these promising advancements, challenges remain in the clinical translation of dehydrobruceantinol. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through comprehensive preclinical and clinical studies. Recent efforts have focused on developing nanoparticle-based delivery systems to improve the pharmacokinetics of dehydrobruceantinol, as reported in the International Journal of Pharmaceutics (2023). These innovations aim to enhance the compound's solubility and target specificity, thereby minimizing off-target effects and improving therapeutic outcomes.

In conclusion, dehydrobruceantinol (CAS: 99132-99-7) represents a multifaceted compound with significant potential in chemical biology and medicine. Its diverse biological activities, coupled with recent advancements in synthesis and delivery, underscore its value as a candidate for further drug development. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications, ultimately unlocking the full therapeutic potential of this remarkable compound.

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